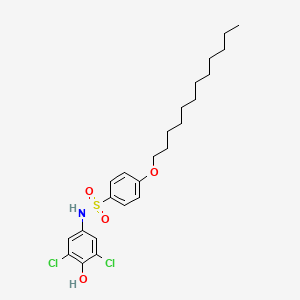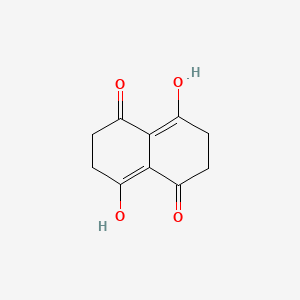
1,2,4-Selenadiphosphole, 3,5-bis(1,1-dimethylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Selenadiphosphole, 3,5-bis(1,1-dimethylethyl)- is a unique organophosphorus compound that incorporates selenium into its structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Selenadiphosphole, 3,5-bis(1,1-dimethylethyl)- typically involves the reaction of phosphorus trichloride with selenium and tert-butyl-substituted organic compounds. The reaction is carried out under controlled conditions to ensure the formation of the desired selenadiphosphole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4-Selenadiphosphole, 3,5-bis(1,1-dimethylethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or other selenium-containing derivatives.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The compound can participate in substitution reactions where one of the tert-butyl groups is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and organic peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include selenoxides, reduced selenium compounds, and substituted selenadiphospholes.
Applications De Recherche Scientifique
1,2,4-Selenadiphosphole, 3,5-bis(1,1-dimethylethyl)- has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other organophosphorus and organoselenium compounds.
Biology: The compound’s unique structure makes it a subject of interest in studying selenium’s biological roles and interactions.
Mécanisme D'action
The mechanism of action of 1,2,4-Selenadiphosphole, 3,5-bis(1,1-dimethylethyl)- involves its ability to interact with various molecular targets. The selenium atom in the compound can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect various biochemical pathways and processes, making the compound useful in different scientific and industrial applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Thiadiphosphole, 3,5-bis(1,1-dimethylethyl)-: Similar structure but contains sulfur instead of selenium.
1,2,4-Oxadiphosphole, 3,5-bis(1,1-dimethylethyl)-: Contains oxygen instead of selenium.
1,2,4-Diphosphole, 3,5-bis(1,1-dimethylethyl)-: Lacks the chalcogen atom (selenium, sulfur, or oxygen).
Uniqueness
1,2,4-Selenadiphosphole, 3,5-bis(1,1-dimethylethyl)- is unique due to the presence of selenium, which imparts distinct chemical and physical properties compared to its sulfur and oxygen analogs.
Propriétés
Numéro CAS |
163354-37-8 |
|---|---|
Formule moléculaire |
C10H18P2Se |
Poids moléculaire |
279.17 g/mol |
Nom IUPAC |
3,5-ditert-butyl-1,2,4-selenadiphosphole |
InChI |
InChI=1S/C10H18P2Se/c1-9(2,3)7-11-8(13-12-7)10(4,5)6/h1-6H3 |
Clé InChI |
OGOSTLMDRJATQR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=P[Se]C(=P1)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{5-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]pentyl}(dioctyl)oxo-lambda~5~-phosphane](/img/structure/B14264321.png)
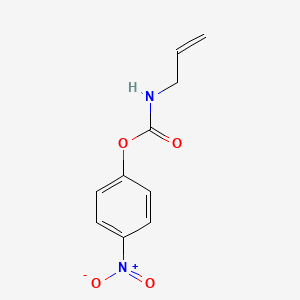
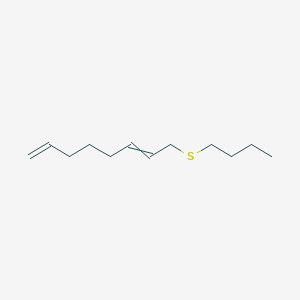
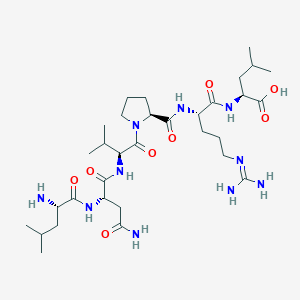
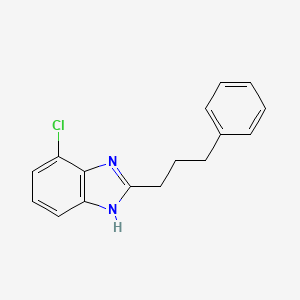
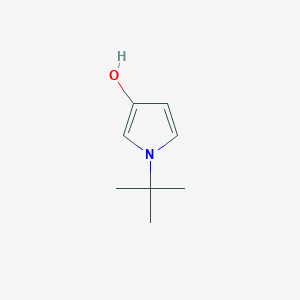
![(S)-2-[(S)-2-((S)-2-Benzyloxycarbonylamino-3-methyl-butyrylamino)-propionylamino]-succinic acid](/img/structure/B14264357.png)
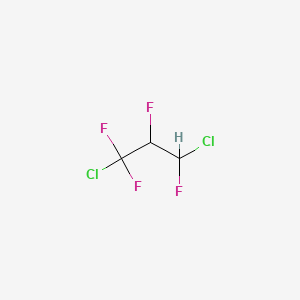


![2,2-Dimethyl-2H-naphtho[1,2-D][1,3,2]dithiastannole](/img/structure/B14264378.png)
![3-[(Pyridin-2-yl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14264381.png)
